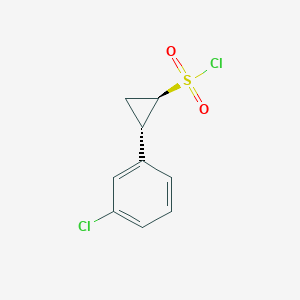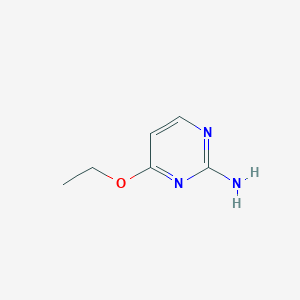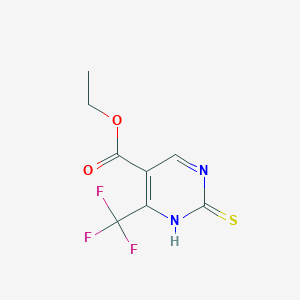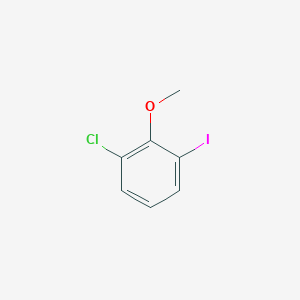![molecular formula C14H15FN4O B2485202 6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine CAS No. 2415462-35-8](/img/structure/B2485202.png)
6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a methoxypyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cyclopropylamine: A simple cyclopropyl-containing compound with various applications.
Methoxypyridine: A pyridine derivative with a methoxy group, used in organic synthesis.
Uniqueness
6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is unique due to its combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group provides rigidity, the fluorine atom enhances metabolic stability, and the methoxypyridinyl moiety offers potential for hydrogen bonding interactions.
This compound’s distinct structure and properties make it a valuable tool in various fields of research, offering opportunities for the development of new therapeutic agents and materials.
Propriétés
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-20-14-10(3-2-6-16-14)7-17-13-11(15)12(9-4-5-9)18-8-19-13/h2-3,6,8-9H,4-5,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZDCGYEJFMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2=NC=NC(=C2F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B2485124.png)
![6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2485125.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2485126.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2485128.png)
![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485137.png)
![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide](/img/structure/B2485138.png)
![Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2485139.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)


